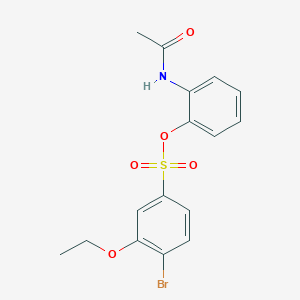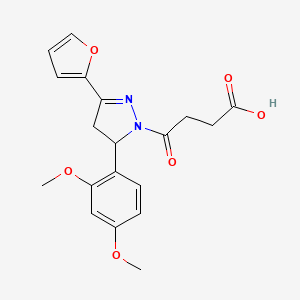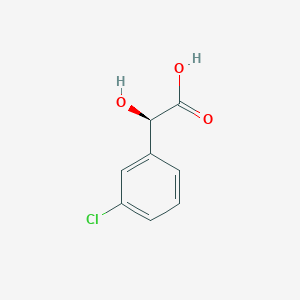
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one is a compound that features a tetrahydroisoquinoline moiety linked to an imidazolidinone ring
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydroisoquinoline with an appropriate imidazolidinone derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can undergo several types of chemical reactions, including:
Scientific Research Applications
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and may exhibit similar biological activities.
Imidazolidinone derivatives: Compounds with the imidazolidinone ring may have comparable chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which may confer distinct properties and applications compared to its individual components .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12-14-6-8-16(12)13(18)15-7-5-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLACZBOVJHDRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2693873.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2693875.png)
![3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2693876.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2693881.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2693882.png)


![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/new.no-structure.jpg)

![3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2693892.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2693893.png)

